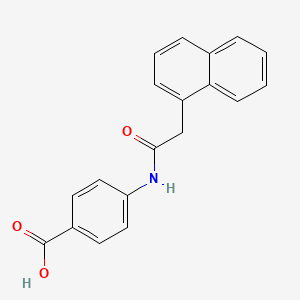

4-(2-Naphthylacetylamino)benzoic acid

Description

4-(2-Naphthylacetylamino)benzoic acid is a benzoic acid derivative functionalized with a naphthylacetyl-amino group at the para position. This structure combines the aromatic rigidity of the naphthalene system with the carboxylic acid moiety, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition or receptor targeting) and materials science. The naphthyl group enhances hydrophobic interactions, while the benzoic acid moiety contributes to solubility and hydrogen-bonding capabilities.

Properties

IUPAC Name |

4-[(2-naphthalen-1-ylacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-18(20-16-10-8-14(9-11-16)19(22)23)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMQJLOHAQCWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthylacetylamino)benzoic acid typically involves the following steps:

Acylation Reaction: The initial step involves the acylation of 2-naphthylamine with acetic anhydride to form 2-naphthylacetamide.

Coupling Reaction: The 2-naphthylacetamide is then coupled with 4-aminobenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthylacetylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the naphthyl or benzoic acid rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of naphthoquinones or benzoquinones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2-Naphthylacetylamino)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Naphthylacetylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on two analogs: 4-[4-(dimethylaminobenzylidene)amino]benzoic acid (SB1) and 4-(2-(4-(3-carboxyacrylamido)phenyl)-2-oxoethylamino)-2-hydroxybenzoic acid (MSA) . Key differences in substituents, spectral properties, and synthesis are highlighted:

Table 1: Structural and Spectral Comparison

Key Observations:

Substituent Effects on UV Absorption: SB1 exhibits strong UV absorption at 341 nm (attributed to the conjugated dimethylaminobenzylidene group) . The naphthyl group in this compound, being a larger aromatic system, would likely shift λmax to longer wavelengths (>350 nm) due to extended π-conjugation.

Synthetic Complexity: SB1 and MSA require multi-step syntheses involving condensation or acetylation reactions.

Research Findings and Implications

Crystallographic and Computational Tools:

- Structural characterization of such compounds often relies on crystallographic software (e.g., SHELXL for refinement , WinGX for single-crystal analysis , and ORTEP-3 for graphical representation ). These tools enable precise determination of molecular geometry, critical for understanding structure-activity relationships.

Limitations in Available Data:

- Direct comparisons of solubility, stability, or biological efficacy are hindered by incomplete data.

Biological Activity

4-(2-Naphthylacetylamino)benzoic acid, a derivative of benzoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which may influence its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound consists of a benzoic acid moiety with an acetylamino group attached to the para position and a naphthyl group at the ortho position.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of various benzoic acid derivatives, including this compound. Data from in vitro assays indicate that this compound exhibits significant activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.5 μg/mL |

| Escherichia coli | 2.0 μg/mL |

| Pseudomonas aeruginosa | 3.0 μg/mL |

The mechanism behind its antimicrobial action is hypothesized to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Lines Tested :

- Hep-G2 (liver cancer)

- A2058 (melanoma)

In these studies, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:

| Concentration (μM) | Hep-G2 Cell Viability (%) | A2058 Cell Viability (%) |

|---|---|---|

| 5 | 80 | 75 |

| 10 | 65 | 60 |

| 20 | 40 | 35 |

These findings suggest that higher concentrations of the compound significantly reduce cell viability, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Experimental Model : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.

- Results : The compound reduced cytokine levels significantly at concentrations above 10 μM.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on drug-resistant strains of Staphylococcus aureus showed that this compound effectively inhibited biofilm formation, which is crucial for bacterial virulence and persistence .

- Case Study on Cancer Cell Lines : In a comparative study involving various benzoic acid derivatives, this compound exhibited superior cytotoxicity against melanoma cells compared to other derivatives tested, highlighting its potential for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.